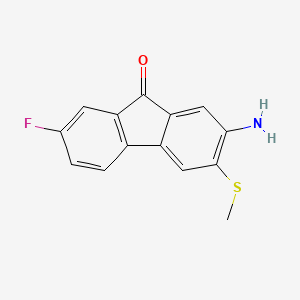
2-Amino-7-fluoro-3-(methylsulfanyl)-9h-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluoren-9-one,2-amino-7-fluoro-3-(methylthio)-: is a complex organic compound with a unique structure that combines a fluorenone core with amino, fluoro, and methylthio substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-one,2-amino-7-fluoro-3-(methylthio)- typically involves multi-step organic reactions. One common approach is to start with fluorenone as the base structure and introduce the amino, fluoro, and methylthio groups through a series of substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
9H-Fluoren-9-one,2-amino-7-fluoro-3-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the fluorenone core.
Substitution: The amino, fluoro, and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized fluorenones .
Aplicaciones Científicas De Investigación
9H-Fluoren-9-one,2-amino-7-fluoro-3-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new pharmaceuticals.
Mecanismo De Acción
The mechanism by which 9H-Fluoren-9-one,2-amino-7-fluoro-3-(methylthio)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
9H-Fluoren-9-one,3-amino-: Similar structure but with the amino group in a different position.
3-amino-9-fluorenone: Another fluorenone derivative with an amino group.
Uniqueness
The presence of the fluoro and methylthio groups in 9H-Fluoren-9-one,2-amino-7-fluoro-3-(methylthio)- distinguishes it from other fluorenone derivatives. These substituents can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it unique for specific applications .
Propiedades
Número CAS |
16232-99-8 |
|---|---|
Fórmula molecular |
C14H10FNOS |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
2-amino-7-fluoro-3-methylsulfanylfluoren-9-one |
InChI |
InChI=1S/C14H10FNOS/c1-18-13-6-9-8-3-2-7(15)4-10(8)14(17)11(9)5-12(13)16/h2-6H,16H2,1H3 |
Clave InChI |
GPANUGHLIKKTHN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C2C(=C1)C3=C(C2=O)C=C(C=C3)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


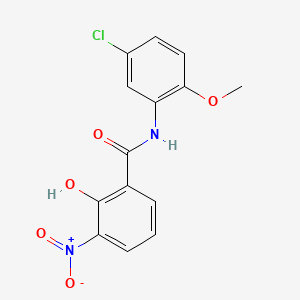
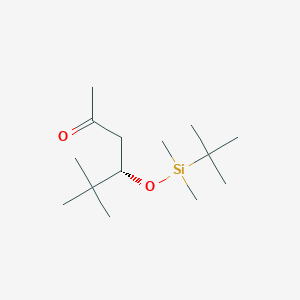
![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
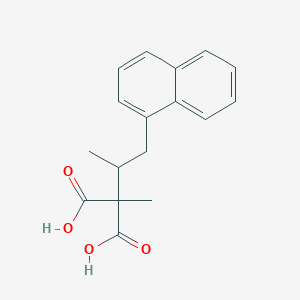
![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)
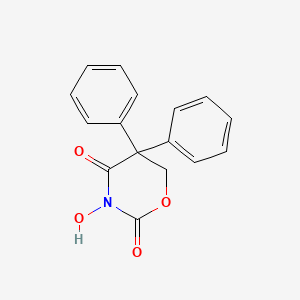
![N-[(4-Nitrophenyl)carbamoylmethyl]benzamide](/img/structure/B14012803.png)
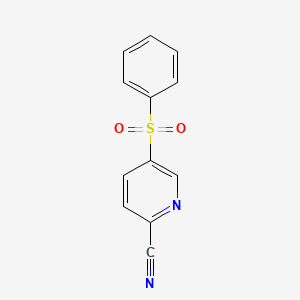
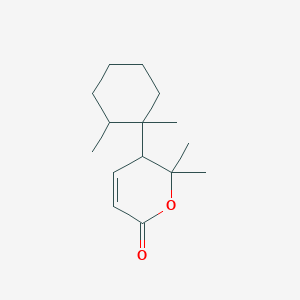
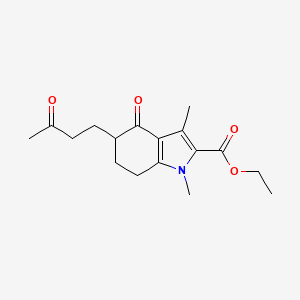
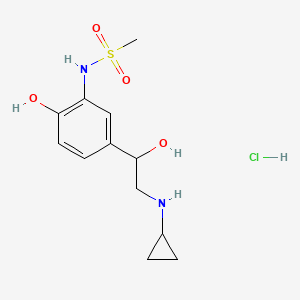
![2-[[1-[2,6-Bis(azanyl)hexanoyl]pyrrolidin-2-yl]carbonylamino]-3-oxidanyl-butanoic acid](/img/structure/B14012831.png)
![3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl Fluoride](/img/structure/B14012839.png)
![6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14012842.png)
